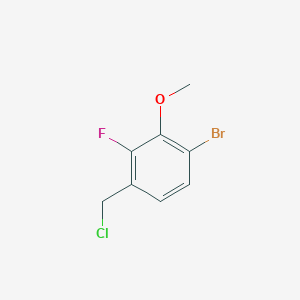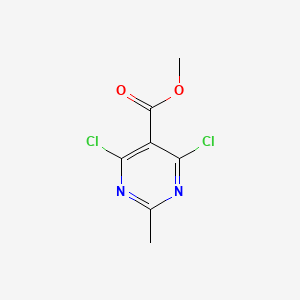
4-Chloro-3-(difluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fourth position and a difluoromethyl group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(difluoromethyl)benzonitrile typically involves the following steps:
Starting Material: The process begins with 4-chlorobenzonitrile.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under specific conditions, often involving a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: While the nitrile group is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the nitrile group to an amine.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Reduction Products: The reduction of the nitrile group typically yields the corresponding amine.
Aplicaciones Científicas De Investigación
4-Chloro-3-(difluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Chloro-3-(difluoromethyl)benzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
4-Chlorobenzonitrile: Lacks the difluoromethyl group, making it less lipophilic.
3-(Difluoromethyl)benzonitrile: Lacks the chlorine atom, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C8H4ClF2N |
|---|---|
Peso molecular |
187.57 g/mol |
Nombre IUPAC |
4-chloro-3-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H |
Clave InChI |
HSAFEDCDEPBXPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


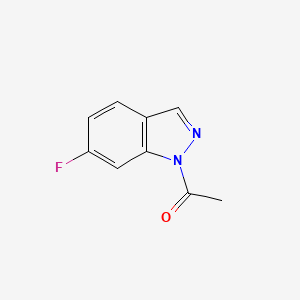
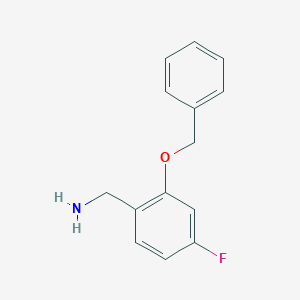
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)

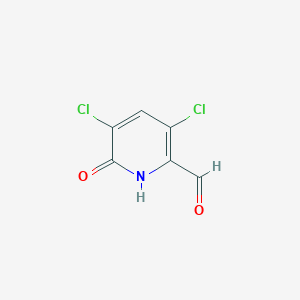

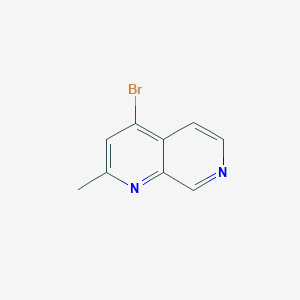

![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
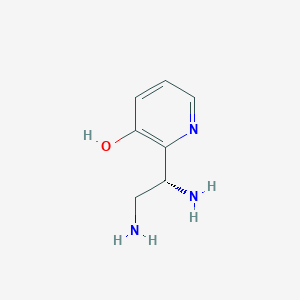
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

